molecular formula C11H21NO B2654688 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane CAS No. 2377034-49-4

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane

Cat. No. B2654688
CAS RN: 2377034-49-4
M. Wt: 183.295
InChI Key: ISPMQSXTIVCCGT-UHFFFAOYSA-N
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Description

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane, also known as TON, is a bicyclic compound that has gained attention in recent years due to its potential applications in scientific research. TON is a spirocyclic amine that belongs to the class of compounds called spirocyclic ethers. This compound has been synthesized using various methods and has shown promising results in different areas of research.

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spiroaminals like 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane are core structures in various natural and synthetic products with significant biological activities. The synthesis of such compounds poses a significant challenge due to their novel skeletons, prompting the development of diverse synthetic strategies. These strategies aim at constructing the complex spiroaminal framework efficiently, highlighting the compound's importance in the synthesis of biologically active molecules (Sinibaldi & Canet, 2008).

Spirocyclic Oxetane-Fused Benzimidazole

The creation of spirocyclic oxetanes, including those related to this compound, has been explored for the production of novel tetracyclic systems. These efforts have resulted in the synthesis of compounds such as 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], showcasing the utility of spiroaminals in constructing complex molecular architectures with potential pharmacological applications (Gurry, McArdle, & Aldabbagh, 2015).

One-pot Synthesis of Spiroaminals

A novel one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane derivatives has been developed, demonstrating the practicality of synthesizing spiroaminal compounds efficiently. This method leverages Mn(III)-based oxidation, indicating the compound's role in facilitating the construction of complex molecules through simple and effective synthetic routes (Huynh, Nguyen, & Nishino, 2017).

Reactions with Palladium Complexes

Research involving 1,1,6,6-Tetramethyl-1,5,6-trisilaspiro[4.4]nonane, a compound related to this compound, with palladium complexes demonstrates the potential of spiroaminals in organometallic chemistry. These reactions have led to the formation of stable palladium complexes, which could catalyze the ring-opening polymerization of organosilicon polymers, indicating the broader applicability of spiroaminal structures in material science and polymer chemistry (Suginome, Kato, Takeda, Oike, & Ito, 1998).

properties

IUPAC Name

6,6,8,8-tetramethyl-7-oxa-1-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9(2)7-11(5-6-12-11)8-10(3,4)13-9/h12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPMQSXTIVCCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCN2)CC(O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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